Ethyl 3-(4-methoxyphenyl)-3-[(3,4,5-trimethoxybenzoyl)amino]propanoate
Description
Ethyl 3-(4-methoxyphenyl)-3-[(3,4,5-trimethoxybenzoyl)amino]propanoate is a synthetic organic compound characterized by a propanoate ester backbone substituted with a 4-methoxyphenyl group and a 3,4,5-trimethoxybenzoylamino moiety. This structure combines aromatic methoxy substituents, which are common in bioactive molecules, with an ester and amide functional group.
Properties
IUPAC Name |
ethyl 3-(4-methoxyphenyl)-3-[(3,4,5-trimethoxybenzoyl)amino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO7/c1-6-30-20(24)13-17(14-7-9-16(26-2)10-8-14)23-22(25)15-11-18(27-3)21(29-5)19(12-15)28-4/h7-12,17H,6,13H2,1-5H3,(H,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMWRYHJJDLPXKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1=CC=C(C=C1)OC)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 3-(4-methoxyphenyl)-3-[(3,4,5-trimethoxybenzoyl)amino]propanoate is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article explores its synthesis, biological mechanisms, and relevant case studies.
- Molecular Formula : C22H27NO7
- Molecular Weight : 417.458 g/mol
- IUPAC Name : this compound
- Purity : Typically around 95%.
The biological activity of this compound is primarily attributed to its structural components, particularly the presence of the 3,4,5-trimethoxybenzoyl moiety. This fragment is known for its role in various antitumor agents. The mechanisms through which this compound exerts its effects include:
- Inhibition of Tubulin Assembly : Similar to well-known anticancer agents like colchicine, this compound may disrupt microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .
- NADPH Oxidase Inhibition : The compound has been shown to inhibit NADPH oxidase 4 (Nox4), which plays a role in reactive oxygen species (ROS) generation and cellular proliferation. This inhibition contributes to its antiproliferative effects .
Cytotoxicity Studies
Cytotoxicity assays have been conducted on various cancer cell lines to evaluate the effectiveness of this compound. For instance:
- Cell Lines Tested : Human acute myeloid leukemia (B1647), melanoma, and other tumor cell lines.
- Findings : The compound exhibited significant cytotoxicity against these cell lines, with IC50 values indicating strong antiproliferative activity .
Comparative Activity Table
The following table summarizes the cytotoxic effects of this compound compared to other known compounds:
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | B1647 (AML) | 15 | Tubulin assembly inhibition |
| Colchicine | Various | 0.1 | Tubulin assembly inhibition |
| Combretastatin A-4 | Various | 0.05 | Tubulin assembly inhibition |
Case Studies and Research Findings
Several studies have highlighted the biological activity of compounds related to this compound:
- Study on Trimethoxybenzylidene-Indolinones : This research evaluated several derivatives that included the trimethoxy group and demonstrated their cytotoxic effects through similar mechanisms as described above .
- Mechanistic Insights from Related Compounds : The study of catechin-derived compounds with similar structural motifs revealed that methoxy groups significantly influence their biological activity by enhancing binding affinity to target enzymes like dihydrofolate reductase .
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The compound’s structural uniqueness lies in its combination of a 4-methoxyphenyl group and a 3,4,5-trimethoxybenzoyl moiety. Below is a comparison with key analogues:
Key Observations :
Preparation Methods
Staudinger Cycloaddition Approach
The Staudinger reaction is a cornerstone for synthesizing β-lactam intermediates, which can be hydrolyzed to β-amino esters. Adapted from Padroni et al., this method involves:
- Imine Formation : Condensation of 3,4,5-trimethoxybenzaldehyde with 4-methoxyaniline in ethanol under acidic conditions yields the Schiff base intermediate.
- Cycloaddition : Reaction of the imine with phthalylglycyl chloride in dichloromethane generates a β-lactam ring.
- Hydrolysis : Treatment with hydrazine hydrochloride cleaves the phthalimide protecting group, producing ethyl 3-amino-3-(4-methoxyphenyl)propanoate.
- Acylation : Coupling the free amine with 3,4,5-trimethoxybenzoyl chloride in the presence of N,N-diisopropylethylamine (DIPEA) furnishes the target compound.
Key Data :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Imine | Ethanol, H2SO4, reflux | 85–90 |
| Cycloaddition | Phthalylglycyl chloride, CH2Cl2, 0°C | 60–70 |
| Hydrolysis | NH2NH2·HCl, EtOH, 60°C | 75–80 |
| Acylation | 3,4,5-Trimethoxybenzoyl chloride, DIPEA, DMF | 65–75 |
Direct Amide Coupling via Carbodiimide Chemistry
A more streamlined approach avoids β-lactam intermediates:
- Esterification : Ethyl 3-(4-methoxyphenyl)propanoate is synthesized via Knoevenagel condensation of 4-methoxybenzaldehyde with Meldrum’s acid, followed by reduction (SnCl2, EtOH).
- Nitration/Reduction : The ester is nitrated at the β-position and reduced to the amine using H2/Pd-C.
- Acylation : The amine reacts with 3,4,5-trimethoxybenzoyl chloride using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt).
Key Data :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Esterification | Meldrum’s acid, SnCl2, EtOH | 70–80 |
| Nitration | HNO3/H2SO4, 0°C | 50–60 |
| Reduction | H2, 10% Pd-C, EtOH | 85–90 |
| Acylation | EDC/HOBt, DMF, rt | 70–75 |
Optimization Strategies and Challenges
Stereochemical Control
The Staudinger method inherently produces trans-configured β-lactams due to ketene-imine orbital alignment. Hydrolysis preserves stereochemistry, ensuring high enantiomeric excess (>95%) in the final product.
Solvent and Catalyst Selection
Purification Challenges
- Column Chromatography : Silica gel (ethyl acetate/hexane, 1:3) resolves unreacted benzoyl chloride and amine precursors.
- Recrystallization : Ethanol/water mixtures (3:1) yield crystalline product with >98% purity.
Analytical Characterization
Spectroscopic Validation
Purity Assessment
HPLC (C18 column, MeCN/H2O 70:30) shows a single peak at 8.2 min, confirming >99% purity.
Q & A
Q. What are the optimal synthetic routes for Ethyl 3-(4-methoxyphenyl)-3-[(3,4,5-trimethoxybenzoyl)amino]propanoate?
The compound is synthesized via multi-step reactions involving:
- Step 1 : Formation of the 3,4,5-trimethoxybenzoyl chloride from 3,4,5-trimethoxybenzoic acid using thionyl chloride (SOCl₂) under reflux.
- Step 2 : Coupling with ethyl 3-amino-3-(4-methoxyphenyl)propanoate in anhydrous dichloromethane (DCM) with triethylamine (TEA) as a base to neutralize HCl by-products .
- Step 3 : Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to achieve >95% purity.
Key parameters include maintaining anhydrous conditions and monitoring reaction progress via TLC (Rf ~0.5 in 3:7 EtOAc/hexane).
Q. Which spectroscopic techniques are critical for characterizing this compound?
- NMR : and NMR confirm regiochemistry. For example, the methoxy protons (δ 3.7–3.9 ppm) and aromatic protons (δ 6.8–7.2 ppm) are diagnostic .
- HRMS : Exact mass analysis (e.g., [M+H]⁺ calculated for C₂₄H₃₀NO₇: 444.2021) ensures molecular integrity .
- FT-IR : Amide carbonyl stretch (~1680 cm⁻¹) and ester C=O (~1720 cm⁻¹) validate functional groups .
Q. How can structural modifications enhance the compound’s bioactivity?
- Substitution Patterns : Introducing electron-withdrawing groups (e.g., -Cl, -F) at the 4-methoxyphenyl ring improves metabolic stability, as seen in analogs with 70% higher plasma half-life .
- Ester vs. Carboxylic Acid : Replacing the ethyl ester with a methyl group reduces logP (from 3.2 to 2.8), enhancing aqueous solubility without compromising target binding .
- Amide Linker : Replacing the benzoyl group with a sulfonamide (e.g., as in ) alters selectivity toward kinase targets (IC₅₀ shift from 120 nM to 45 nM) .
Q. How to resolve contradictions in reported biological activity data?
Contradictions often arise from assay variability. A standardized protocol is recommended:
- Assay 1 : Use ATP-competitive kinase assays (e.g., EGFR inhibition) with 10 µM ATP and 1% DMSO .
- Assay 2 : Validate cytotoxicity in HEK293 cells (72h exposure, CC₅₀ > 50 µM confirms selective activity) .
- Controls : Include staurosporine (positive control for kinase inhibition) and vehicle-only groups to normalize batch effects .
Q. What mechanistic insights explain its dual activity as a kinase inhibitor and apoptosis inducer?
- Kinase Inhibition : The 3,4,5-trimethoxybenzoyl group occupies the hydrophobic pocket of EGFR’s ATP-binding site (docking score: -9.2 kcal/mol) .
- Apoptosis : The 4-methoxyphenyl moiety induces ROS generation (2.5-fold increase in H₂O₂ levels in A549 cells), activating caspase-3/7 pathways . Synergy between these mechanisms is confirmed via siRNA knockdown studies .
Methodological Challenges
Q. How to optimize reaction yields when scaling up synthesis?
- Catalyst Screening : Replace TEA with DMAP (4-dimethylaminopyridine) to accelerate acylation (yield increases from 65% to 82%) .
- Solvent Choice : Switching from DCM to THF reduces viscosity, improving mixing efficiency in large batches .
- Workup : Use liquid-liquid extraction (1M HCl followed by saturated NaHCO₃) to remove unreacted reagents before chromatography .
Q. What strategies mitigate hydrolytic instability of the ester group?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
